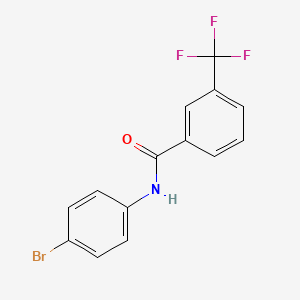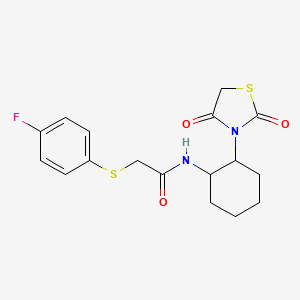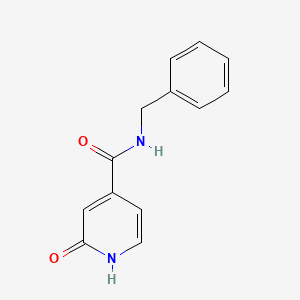
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
“N-(4-bromophenyl)-3-(trifluoromethyl)benzamide” is a chemical compound. It has a benzamide group, which is a carboxamide derived from benzoic acid, attached to a bromophenyl group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzamide core with a bromophenyl group and a trifluoromethyl group attached. The exact arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis
As a benzamide, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic aromatic substitution reaction, and the trifluoromethyl group could potentially participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high boiling points due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
- N-(4-bromophenyl)-3-(trifluoromethyl)benzamide and its derivatives have been synthesized and characterized for their structural properties. Studies like those by Saeed et al. (2010) and Binzet et al. (2009) have provided insights into the spectroscopic characterization, mass spectrometry, and crystal structures of these compounds (Saeed et al., 2010) (Binzet et al., 2009).
Antipathogenic and Antimicrobial Activities
- Research by Limban et al. (2011) demonstrates the potential of derivatives of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide for developing novel antimicrobial agents with antibiofilm properties, especially effective against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Crystal Engineering and Material Science
- Studies like those by Mondal et al. (2018) and Suchetan et al. (2016) have explored the role of halogen-mediated noncovalent interactions in the crystal packing of benzamide molecules, providing insights for crystal engineering and material science applications (Mondal et al., 2018) (Suchetan et al., 2016).
Polymer Science
- In polymer science, derivatives of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide have been used in the synthesis of polyimides and poly(arylene ether amide)s, as evidenced in the research by Liu et al. (2002) and Lee et al. (2002), highlighting the role of these compounds in developing materials with specific properties like solubility and thermal stability (Liu et al., 2002) (Lee et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHFWWSDVISOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2434036.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide](/img/structure/B2434037.png)
![N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2434040.png)



![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2434048.png)
![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)


